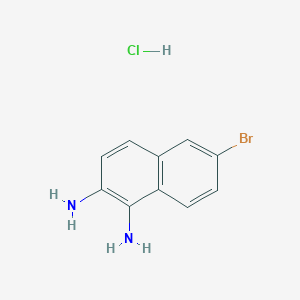

6-Bromonaphthalene-1,2-diamine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

6-bromonaphthalene-1,2-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2.ClH/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13;/h1-5H,12-13H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBSVBTMVUYTVEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N)N)C=C1Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromonaphthalene-1,2-diamine hydrochloride involves multiple steps. One common method includes the reaction of a naphthalene derivative with bromine to introduce the bromine atom at the desired position.

Industrial Production Methods: Industrial production of this compound often involves the use of acetic anhydride and nitric acid as reagents, with acetic acid serving as the reaction solvent. The process includes purification steps to ensure the desired purity and quality of the final product .

Analyse Chemischer Reaktionen

Alkylation Reactions

The compound is synthesized via alkylation of bromonaphthalene derivatives with ethylenediamine. Two catalytic methods are documented:

Mechanism :

-

Bromonaphthalene undergoes nucleophilic substitution with ethylenediamine under alkaline conditions, facilitated by copper-based catalysts.

-

The reaction is enhanced in polar solvents like dichloromethane (DCM), which stabilize intermediates .

Bucherer Amination

6-Bromo-2-naphthol derivatives can be converted to 6-bromonaphthalene-1,2-diamine via the Bucherer reaction with secondary amines:

| Amine | Conditions | Yield | Byproducts | Source |

|---|---|---|---|---|

| Pyrrolidine | 95°C, DMSO, 20 hours | 85% | Unreacted naphthol | |

| Ethylenediamine | Aqueous NaHSO₃, 150°C, sealed tube | 78% | Tribromonaphthalenes |

Key Observations :

-

The reaction equilibrium favors amine substitution at the 1- and 2-positions due to steric and electronic effects .

-

Prolonged heating (>24 hours) may lead to bromine loss or isomerization .

Diazotization and Coupling

The primary amine groups enable diazotization, forming diazonium salts for azo dye synthesis:

Typical Protocol :

-

Diazotization : Treat with NaNO₂/HCl at 0–5°C.

-

Coupling : React with electron-rich aromatics (e.g., phenol, aniline) to form colored azo compounds.

Applications :

-

Used in the Griess test for nitrite detection, forming azo dyes with λₐᵦₛ ~540 nm.

Halogen Exchange Reactions

The bromine substituent participates in cross-coupling reactions:

| Reaction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, aryl boronic acid | 6-Arylnaphthalene-1,2-diamine | 60–75% | |

| Ullmann coupling | CuI, aryl iodide | Biaryl derivatives | 50–65% |

Limitations :

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous media:

-

Protonation : Amines remain protonated below pH 4, enhancing solubility.

-

Deprotonation : At pH > 8, free amines precipitate, enabling purification .

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, releasing HBr and NH₃ .

Wissenschaftliche Forschungsanwendungen

6-Bromonaphthalene-1,2-diamine hydrochloride is utilized in a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 6-Bromonaphthalene-1,2-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The bromine and diamine groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Benzene-1,2-diamine Derivatives

- Benzene-1,2-diamine (CAS: 95-54-5) and 4-nitrobenzene-1,2-diamine (CAS: 99-56-9) are simpler aromatic diamines. Unlike 6-bromonaphthalene-1,2-diamine, these lack the naphthalene system and bromine substituent. Reactivity: The nitro group in 4-nitrobenzene-1,2-diamine is strongly electron-withdrawing, directing electrophilic substitution reactions to specific positions. In contrast, bromine in 6-bromonaphthalene-1,2-diamine is moderately deactivating but enables cross-coupling reactions (e.g., Suzuki) due to its halide nature . Applications: Benzene-1,2-diamine derivatives are precursors to triazoles and quinoxalines , while 6-bromonaphthalene-1,2-diamine is tailored for naphthalene-based scaffolds in materials science .

| Property | 6-Bromonaphthalene-1,2-diamine HCl | Benzene-1,2-diamine | 4-Nitrobenzene-1,2-diamine |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₁BrCl₂N₂ | C₆H₈N₂ | C₆H₅N₃O₂ |

| Molecular Weight (g/mol) | 310.02 | 108.14 | 153.13 |

| Key Functional Groups | Br, NH₂·HCl | NH₂ | NH₂, NO₂ |

| Solubility | High (polar solvents) | Moderate | Low |

Chloroquinoline-Based Diamines

- Ro 41-3118 (N¹-(7-chloroquinolin-4-yl)-N²,N²-diethylethane-1,2-diamine) and its derivatives () are pharmacologically active diamines with ethyl/propyl chains and chloroquinoline moieties. Structure-Activity: These compounds exhibit antimicrobial properties due to their quinoline core and alkylamine side chains . In contrast, 6-bromonaphthalene-1,2-diamine lacks a heterocyclic system, limiting direct pharmacological utility but enhancing versatility in synthetic chemistry. Bioavailability: The diethyl substituents in Ro 41-3118 improve lipid solubility and membrane penetration, whereas the hydrochloride salt of 6-bromonaphthalene-1,2-diamine prioritizes aqueous reactivity .

Dibromonaphthalene Isomers

- 1,2-Dibromonaphthalene (CAS: 573-98-8) and 2,6-dibromonaphthalene (m.p. 159°C) are brominated naphthalenes without amine groups .

- Reactivity : Bromine in these isomers facilitates electrophilic substitution but lacks the diamine functionality for nucleophilic reactions or coordination chemistry.

- Physical Properties : The absence of ionic charges results in lower solubility compared to 6-bromonaphthalene-1,2-diamine hydrochloride .

Cyclopropane Diamine Derivatives

- cis-Cyclopropane-1,2-diamine dihydrochloride (CAS: 63466-89-7) features a strained cyclopropane ring, enhancing reactivity in ring-opening polymerizations .

- Applications : Used in peptidomimetics and chiral catalysts, contrasting with 6-bromonaphthalene-1,2-diamine’s role in aromatic coupling reactions .

Biologische Aktivität

6-Bromonaphthalene-1,2-diamine hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the biological activities associated with this compound, supported by case studies and research findings.

Chemical Structure and Properties

6-Bromonaphthalene-1,2-diamine hydrochloride is characterized by its naphthalene backbone substituted with bromine and amine groups. The presence of these functional groups contributes to its biological activity, particularly in interactions with cellular components.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of 6-bromonaphthalene derivatives on various cancer cell lines. For instance, in vitro assays demonstrated that compounds with similar structures exhibit significant cytotoxicity against human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cells. The cytotoxicity was found to be dose-dependent, with notable effects on cell cycle progression and mitochondrial membrane potential (MMP) loss, indicating mechanisms involving apoptosis .

Table 1: Cytotoxicity of 6-Bromonaphthalene Derivatives on Cancer Cell Lines

| Compound | Cell Line | LD50 (μM) | Effect on Cell Cycle | MMP Loss |

|---|---|---|---|---|

| 6-Bromo-1,2-diamine | A549 | 20 | S phase accumulation | Yes |

| 6-Bromo-1,2-diamine | MDA-MB-231 | 10 | S phase accumulation | Yes |

| 6-Bromo-1,2-diamine | PC3 | 20 | G1/G0 phase accumulation | Yes |

The data indicates that the brominated derivative exhibits higher cytotoxicity compared to non-brominated counterparts, suggesting that the bromine atom plays a crucial role in enhancing biological activity .

Antimicrobial Activity

In addition to its anticancer properties, 6-bromonaphthalene derivatives have shown promising antimicrobial activity. Studies indicate that these compounds can inhibit the growth of various bacterial strains without adversely affecting host cell viability. This selective toxicity makes them candidates for further development as antimicrobial agents .

The mechanisms underlying the biological activities of 6-bromonaphthalene-1,2-diamine hydrochloride involve several pathways:

- Apoptosis Induction : The compound triggers apoptosis in cancer cells through mitochondrial dysfunction and activation of caspases.

- Cell Cycle Arrest : It causes cell cycle arrest at specific phases, particularly S and G1/G0 phases, which is critical for inhibiting cancer cell proliferation.

- Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or interfere with essential bacterial metabolic pathways leading to growth inhibition .

Case Studies

A notable study evaluated the effects of 6-bromonaphthalene derivatives on A549 lung cancer cells. The research demonstrated that treatment with these compounds resulted in significant reductions in cell viability and alterations in cell morphology consistent with apoptosis. Flow cytometry analysis confirmed the accumulation of cells in specific phases of the cell cycle, correlating with observed cytotoxic effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-bromonaphthalene-1,2-diamine hydrochloride, and how can purity be maximized?

- Methodological Answer : Bromination of naphthalene derivatives using HBr and molecular bromine under controlled reflux conditions is a foundational approach. For example, bromination of benzene-1,2-diamine analogs (e.g., 3,6-dibromobenzene-1,2-diamine) requires stoichiometric optimization to minimize side products . Post-synthesis, recrystallization in ethanol-water mixtures improves purity. Characterization via HPLC (C18 column, acetonitrile:water mobile phase) and NMR (DMSO-d6) confirms structural integrity. Purity ≥98% is achievable with iterative solvent washes .

Q. How should researchers characterize the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (λmax ~270 nm) and mass spectrometry. For hygroscopic salts like diamine hydrochlorides, store samples in desiccators with silica gel to prevent moisture-induced decomposition .

Q. What analytical techniques are critical for confirming the molecular structure?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to verify the molecular ion peak (expected m/z: [M+H]<sup>+</sup> ~193.07). Cross-validate with <sup>1</sup>H NMR (aromatic protons at δ 7.2–7.8 ppm, amine protons at δ 4.5–5.5 ppm) and FT-IR (N-H stretch ~3300 cm<sup>-1</sup>, C-Br ~600 cm<sup>-1</sup>). PubChem and CAS databases provide reference spectral data .

Advanced Research Questions

Q. How can computational modeling predict reactivity in cross-coupling reactions involving 6-bromonaphthalene-1,2-diamine hydrochloride?

- Methodological Answer : Employ density functional theory (DFT) to calculate electron density maps and frontier molecular orbitals. For instance, the bromine atom’s electrophilicity facilitates Suzuki-Miyaura couplings. Simulations using Gaussian09 with B3LYP/6-31G* basis sets predict regioselectivity in aryl-aryl bond formation . Validate predictions experimentally with Pd(PPh3)4 catalysts in THF/water mixtures.

Q. What strategies resolve contradictions in solubility data reported across studies?

- Methodological Answer : Systematic solubility profiling in polar (DMSO, ethanol) and nonpolar (toluene) solvents at 25°C and 50°C clarifies discrepancies. For example, conflicting reports on aqueous solubility may arise from hydrate formation. Use dynamic light scattering (DLS) to detect aggregates. Reference EPA DSSTox and PubChem for standardized solubility parameters .

Q. How does the compound’s electronic structure influence its utility in conductive polyimides?

- Methodological Answer : The bromine substituent enhances electron-withdrawing properties, stabilizing charge-transfer complexes in polyimides. Synthesize polyimides via condensation with dianhydrides (e.g., pyromellitic dianhydride) in NMP at 180°C. Characterize thermal stability (>300°C via TGA) and electrical conductivity (4-point probe, ~10<sup>−3</sup> S/cm). Compare with non-brominated analogs to isolate electronic effects .

Q. What safety protocols mitigate risks during large-scale synthesis?

- Methodological Answer : Brominated aromatics require fume hoods, PPE (nitrile gloves, goggles), and spill kits. Follow OSHA guidelines for waste disposal: neutralize with 10% NaOH before incineration. Monitor airborne particulates (<0.1 mg/m<sup>3</sup> per ACGIH TLV) and avoid aqueous release (ECHA water hazard class 1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.